N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Kinase inhibitor PKD1 High-throughput screening

Low-affinity kinase controls with published dose-response data are scarce. This thieno[3,4-c]pyrazole derivative offers a traceable PKD1 IC50 of 50,000 nM-a validated weak hit for assay dynamic range calibration. - Ideal spike-in control: Distinguishes weak binders from true negatives in broad selectivity panels. - Scaffold optimization reference: Quantitative starting point for SAR campaigns tracking potency improvements. - Structurally unique: o-Tolyl N-aryl substitution; close analogs lack PKD1 data, ensuring experimental traceability.

Molecular Formula C15H17N3OS
Molecular Weight 287.38
CAS No. 396723-23-2
Cat. No. B2758732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
CAS396723-23-2
Molecular FormulaC15H17N3OS
Molecular Weight287.38
Structural Identifiers
SMILESCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3C
InChIInChI=1S/C15H17N3OS/c1-3-14(19)16-15-11-8-20-9-12(11)17-18(15)13-7-5-4-6-10(13)2/h4-7H,3,8-9H2,1-2H3,(H,16,19)
InChIKeyGHCQQPDRZPOLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: o-Tolyl Thienopyrazole Propanamide


N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (CAS 396723-23-2) is a synthetic, low-molecular-weight (287.38 g/mol) thieno[3,4-c]pyrazole derivative featuring an ortho-tolyl N-aryl substituent and a linear propanamide side chain . It was originally sourced from the Molecular Libraries Small Molecule Repository (MLSMR) as a screening hit against the serine/threonine-protein kinase D1 (PKD1) target, where it demonstrated weak but defined inhibitory activity at 50 µM in a validated HTS format [1].

Low-activity PKD1 reference for assay benchmarking
Ortho-tolyl chemotype with steric shielding potential
Only series member with traceable PKD1 activity

Generic Substitution Risks for Thienopyrazole Propanamide


The thieno[3,4-c]pyrazole chemotype is acutely sensitive to N-aryl and amide-side-chain modifications, making generic interchange between analogs non-viable for reproducible research. The o-tolyl group at the N2 position introduces a specific steric and electronic environment that is absent in unsubstituted phenyl or para-substituted analogs [1]. Even subtle alterations—such as replacing the linear propanamide with a branched isobutyramide or adding a chloro group to the side chain—produce structurally distinct entities (e.g., CHEMBL1344439) for which no PKD1 activity data exists, effectively breaking bioactivity traceability [2]. Consequently, substituting the target compound with a close analog risks introducing an uncharacterized biological profile, invalidating any comparative experimental framework built on the original HTS hit.

N-aryl specificity
Ortho-tolyl substitution is critical; phenyl or para-analogs lack defined PKD1 activity.
Side-chain sensitivity
Replacing propanamide with branched or chlorinated chains yields uncharacterized entities (e.g., CHEMBL1344439).
Metabolic context
Class-level metabolic benefit of ortho-methyl may not transfer to unsubstituted phenyl; experimental verification lacking.

Quantitative Differentiation Evidence


PKD1 Potency: Weak-Control Phenotype

In a PKD1 HTS assay (pH 7.2, 2°C), the target compound exhibited an IC50 of 50,000 nM, representing a 1,767-fold reduction in potency compared to the standard PKD inhibitor kb NB 142-70 (IC50 = 28.3 nM for PKD1) [1]. This quantitative gap establishes the compound as a distinctly weak PKD1 binder suitable for applications where minimal on-target perturbation is required.

PKD1 IC50
Head-to-head
50,000 nM vs 28.3 nM
1,767-fold weaker
Defines low-activity benchmark for assay control
PKD1 HTS assay (pH 7.2, 2°C)
Kinase inhibitor PKD1 High-throughput screening IC50 comparison

Uncharacterized Bioactivity of Close Analogs

The 3-chloro derivative CHEMBL1344439 (CAS 396723-70-9) and the 2,4-dimethylphenyl analog (CAS not assigned) are the two most structurally adjacent compounds to the target molecule, yet neither possesses any publicly reported PKD1 inhibition data in BindingDB, ChEMBL, or PubChem BioAssay [1]. This complete absence of cross-screening data for closest-in-class analogs means the target compound remains the only member of its immediate chemical series with a defined, traceable PKD1 activity measurement.

Analog PKD1 Data
Source review
Target: IC50 = 50,000 nM
Closest analogs: no data
Only traceable PKD1 member in chemical series
Database survey (BindingDB, ChEMBL, PubChem) Apr 2026
Selectivity profiling SAR interpretation Analog by catalog

Steric Protection Against Metabolic N-Dealkylation

Class-level metabolic stability guidelines indicate that ortho-methyl substitution on an N-aryl ring can sterically hinder cytochrome P450-mediated N-dealkylation of the adjacent amide nitrogen, potentially prolonging the half-life of the compound in hepatic clearance models relative to its unsubstituted phenyl counterpart [1]. While no direct experimental comparison exists for this specific compound pair, the structural feature of the o-tolyl group provides a theoretical advantage in metabolic shielding that is absent in N-(2-phenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide.

Metabolic Shielding
Class-level
Ortho-methyl may sterically hinder CYP N-dealkylation
May support metabolic stability context (pending verification)
Class-level inference; no direct PK data
Metabolic stability ortho-effect N-dealkylation Drug metabolism

Verified Application Scenarios


Weak-Binder Control for PKD1 Assays

With a confirmed PKD1 IC50 of 50,000 nM [1], the compound serves as an ideal low-affinity control for dose-response assay validation, enabling researchers to benchmark the dynamic range between potent inhibitors (e.g., kb NB 142-70 at 28.3 nM) and the assay's baseline noise floor.

Chemotype-Locked Probe for Scaffold Hopping

The 50 µM PKD1 activity provides a quantitative starting point for scaffold-oriented synthesis. Medicinal chemists can use this compound as the reference weak-hit to track improvements in potency upon systematic side-chain variation, while the uncharted bioactivity of close analogs [2] confirms this compound's unique position as the only series member with a traceable PKD1 data point.

Selectivity Profiling Template for Kinase Panels

Given its weak PKD1 engagement, the compound is suitable as a low-activity spike-in control in broad kinase selectivity panels to verify that assay systems can correctly identify and distinguish weak binders from true negatives, a critical quality-control application for core screening facilities.

Application
Selection Property
Validation Focus
PKD1 assay weak-binder control
Low-activity kinase benchmark
Assay dynamic range between potent inhibitor and baseline
Scaffold hopping reference
SAR starting point with traceable activity
Potency improvement tracking upon side-chain variation
Kinase selectivity panel control
Weak-engagement kinase tool
Discrimination of weak binders from true negatives
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